Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of vitamins .
Summary of the Application: 2-Chloro-3-oxopentyl acetate is used as an important intermediate in the synthesis of Vitamin B1 . The compound undergoes a series of chemical transformations in a continuous flow manufacturing process .
Methods of Application or Experimental Procedures: The synthesis involves two chemical transformations and an inline extraction step, all performed without intermediate purification and solvent exchange . The chlorination reaction can be carried out at room temperature in a flow within 30 seconds . The decarboxylation/acylation step is simplified using a cross mixer, eliminating the need for acetic anhydride in the acylation reaction .
Results or Outcomes: . The total residence time is approximately 32 minutes . This fully continuous process runs smoothly for 12 hours, producing about 19.1 g of the required product at a production rate of 1.79 g/h .
2-Chloro-3-oxopentyl acetate is an organic compound with the molecular formula C₇H₁₁ClO₃ and a molar mass of 178.61 g/mol. This compound features a chloroacetyl group, which contributes to its reactivity and potential applications in various chemical processes. It is characterized by a density of 1.141 g/cm³ and a boiling point of 233°C. The presence of chlorine and carbonyl functional groups makes this compound particularly interesting for synthetic organic chemistry and medicinal chemistry applications .
Several methods have been explored for synthesizing 2-chloro-3-oxopentyl acetate:
2-Chloro-3-oxopentyl acetate has potential applications in:
Interaction studies involving 2-chloro-3-oxopentyl acetate are crucial for understanding its behavior in biological systems and its potential toxicity. Research typically focuses on:
These studies help identify safe usage levels and potential therapeutic benefits while minimizing risks associated with exposure .
Several compounds share structural similarities with 2-chloro-3-oxopentyl acetate, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-4-oxopentyl acetate | C₇H₁₁ClO₃ | Similar structure; different position of chlorine |
Chloroacetone | C₃H₇ClO | Commonly used solvent; less complex |
Acetyl chloride | C₂H₃ClO | Highly reactive; used in acylation reactions |
The uniqueness of 2-chloro-3-oxopentyl acetate lies in its specific arrangement of functional groups that allow for diverse chemical transformations while maintaining stability under various conditions .
Corrosive;Irritant